7-[4-fluorophenyl]-6-isopropyl)-2-(N-Methyl-N-MethylSulfonyl amino)pyrimidine-5-yl]-(3R)-3-(terbutyldimethylsilyloxy)-5-oxo-6E-heptane acid,Methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxorosuvastatin methyl ester is a chemical compound with the molecular formula C23H28FN3O6S and a molecular weight of 493.55 g/mol . It is a derivative of rosuvastatin, a well-known statin used to lower cholesterol levels in the blood. This compound is primarily used for research purposes, particularly in the field of proteomics .
Preparation Methods
The synthesis of 5-Oxorosuvastatin methyl ester involves several steps. One common synthetic route starts with the preparation of the intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired chemical transformations occur efficiently .
In industrial production, the synthesis of 5-Oxorosuvastatin methyl ester is scaled up to meet the demand for research and development. This involves optimizing the reaction conditions to maximize yield and purity while minimizing the production of by-products .
Chemical Reactions Analysis
5-Oxorosuvastatin methyl ester undergoes several types of chemical reactions, including:
Substitution: Various nucleophiles can attack the ester group, replacing the alkoxy group with other functional groups.
Common reagents used in these reactions include strong acids or bases for hydrolysis, and reducing agents like lithium aluminum hydride for reduction reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Oxorosuvastatin methyl ester is widely used in scientific research due to its structural similarity to rosuvastatin. Some of its applications include:
Mechanism of Action
The mechanism of action of 5-Oxorosuvastatin methyl ester is similar to that of rosuvastatin. It inhibits the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, which plays a crucial role in the synthesis of cholesterol in the liver . By inhibiting this enzyme, the compound reduces the production of cholesterol, leading to a decrease in low-density lipoprotein (LDL) levels in the blood . This mechanism involves the binding of the compound to the active site of the enzyme, preventing the conversion of HMG-CoA to mevalonic acid .
Comparison with Similar Compounds
5-Oxorosuvastatin methyl ester is structurally similar to other statins, such as atorvastatin, simvastatin, and lovastatin. it has unique properties that make it distinct:
Rosuvastatin: Like 5-Oxorosuvastatin methyl ester, rosuvastatin is a potent inhibitor of HMG-CoA reductase.
Atorvastatin: This statin has a different chemical structure and is metabolized differently in the body compared to 5-Oxorosuvastatin methyl ester.
Lovastatin: This compound is another statin with a distinct chemical structure and mechanism of action.
These comparisons highlight the uniqueness of 5-Oxorosuvastatin methyl ester in terms of its research applications and chemical properties.
Properties
IUPAC Name |
methyl 7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O6S/c1-14(2)21-19(11-10-17(28)12-18(29)13-20(30)33-4)22(15-6-8-16(24)9-7-15)26-23(25-21)27(3)34(5,31)32/h6-11,14,18,29H,12-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUNETUXUVEFLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(=O)CC(CC(=O)OC)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.